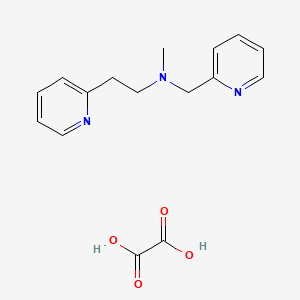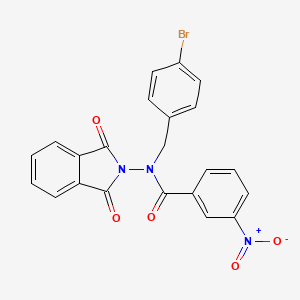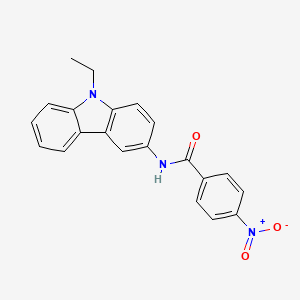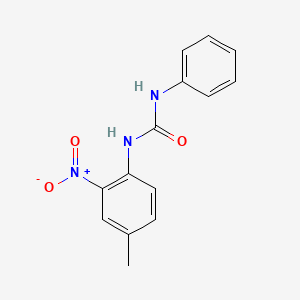
N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate
Vue d'ensemble
Description
N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate, also known as MPPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPPE is a synthetic compound that belongs to the class of phenethylamine derivatives, which are known for their psychoactive properties. However, MPPE is not used as a drug, but rather as a tool for research purposes.
Mécanisme D'action
The mechanism of action of N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate involves its interaction with the dopamine system. This compound acts as a selective agonist of presynaptic dopamine D2 receptors, which are located on the terminals of dopaminergic neurons. By activating these receptors, this compound increases the release of dopamine into the synapse, which leads to an increase in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the dopamine system. This compound has been shown to increase dopamine release in the striatum, which leads to an increase in locomotor activity and reward-related behavior. Additionally, this compound has been shown to increase the expression of tyrosine hydroxylase, an enzyme involved in dopamine synthesis, in the substantia nigra, a region of the brain that is involved in the regulation of movement.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate in lab experiments is its selectivity for presynaptic dopamine D2 receptors. This allows researchers to specifically investigate the effects of dopamine release on behavior and physiology. Additionally, this compound has a relatively short half-life, which allows for precise temporal control of dopamine release. However, one limitation of using this compound is that it is a synthetic compound and may not fully replicate the effects of endogenous dopamine release.
Orientations Futures
There are several future directions for N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate research. One area of interest is in the investigation of the role of presynaptic dopamine D2 receptors in neurological disorders such as Parkinson's disease and schizophrenia. Additionally, this compound could be used in the development of new drugs that target the dopamine system. Another direction for future research is in the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, the use of this compound in combination with other research tools, such as optogenetics and calcium imaging, could provide new insights into the complex mechanisms of neurotransmission.
Applications De Recherche Scientifique
N-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)ethanamine oxalate has been used in several scientific research studies to investigate its effects on the central nervous system. One of the main applications of this compound is in the study of the dopamine system, which is involved in several neurological disorders such as Parkinson's disease and schizophrenia. This compound has been shown to selectively increase dopamine release in the striatum, a region of the brain that is involved in motor control and reward processing. This effect is mediated by the activation of presynaptic dopamine D2 receptors.
Propriétés
IUPAC Name |
N-methyl-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.C2H2O4/c1-17(12-14-7-3-5-10-16-14)11-8-13-6-2-4-9-15-13;3-1(4)2(5)6/h2-7,9-10H,8,11-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNDREHBZBWPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=N2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![hexyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B4897232.png)
![N-phenyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4897245.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B4897247.png)
![({1-[1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B4897248.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4897264.png)


![3-methyl-5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897277.png)
![2-chloro-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4897278.png)



![ethyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4897315.png)